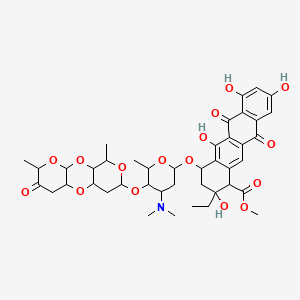
2-Hydroxyaclacinomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyaclacinomycin B is an anthracycline antibiotic derived from the culture broth of a recombinant strain produced by protoplast fusion of two aclacinomycin-blocked mutants . This compound is known for its potent antitumor activity, particularly against murine leukemic L1210 cells . It is a derivative of aclacinomycin, with enhanced biological activity and a unique chemical structure .
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin B is synthesized through a series of chemical modifications of anthracycline antibiotics. One method involves the chemical glycosidation of aclacinomycin to produce 2-hydroxyaclacinomycin A, which can then be further modified to obtain this compound . The synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant strains of Streptomyces galilaeus. These strains are engineered through protoplast fusion techniques to produce the desired compound in significant quantities . The culture broth is then subjected to isolation and purification processes to obtain pure this compound .
化学反応の分析
Types of Reactions: 2-Hydroxyaclacinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in different biological systems to identify potential therapeutic applications .
科学的研究の応用
2-Hydroxyaclacinomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of action of antitumor agents and their effects on cellular processes . In medicine, this compound is studied for its potential use in cancer therapy due to its potent antitumor activity . In industry, it is used in the development of new antibiotics and other therapeutic agents .
作用機序
2-Hydroxyaclacinomycin B exerts its effects by inhibiting DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes essential for tumor cell proliferation and survival. The compound also induces apoptosis in tumor cells, further contributing to its antitumor activity . The molecular targets and pathways involved in its mechanism of action include DNA, topoisomerase II, and various apoptotic pathways .
類似化合物との比較
2-Hydroxyaclacinomycin B is unique among anthracycline antibiotics due to its enhanced antitumor activity and reduced toxicity compared to its parent compound, aclacinomycin . Similar compounds include other anthracyclines such as daunorubicin, doxorubicin, and idarubicin . These compounds share similar mechanisms of action but differ in their chemical structures and biological activities . This compound stands out due to its specific modifications that enhance its therapeutic potential while minimizing adverse effects .
特性
CAS番号 |
85819-82-5 |
|---|---|
分子式 |
C42H51NO16 |
分子量 |
825.8 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3 |
InChIキー |
YKOJDLMFXPQKSN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
同義語 |
2-hydroxyaclacinomycin B 2HO-ACM-B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















